Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl-
CAS No.:
Cat. No.: VC15740381
Molecular Formula: C15H23N3
Molecular Weight: 245.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H23N3 |
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Molecular Weight | 245.36 g/mol |
IUPAC Name | 1-(1-adamantyl)-3,5-dimethylpyrazol-4-amine |
Standard InChI | InChI=1S/C15H23N3/c1-9-14(16)10(2)18(17-9)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-13H,3-8,16H2,1-2H3 |
Standard InChI Key | PHMVIKVPSLOUMV-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=NN1C23CC4CC(C2)CC(C4)C3)C)N |
Introduction
Structural Characteristics and Molecular Design
Core Architecture and Substituent Effects
Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl- features a pyrazole ring substituted at the 1-position with a 1-adamantyl group and at the 3- and 5-positions with methyl groups. The adamantane moiety, a diamondoid hydrocarbon, introduces steric bulk and lipophilicity, which enhance membrane permeability and metabolic stability . Computational studies of similar adamantyl-pyrazole derivatives reveal that the adamantane group induces conformational rigidity, potentially optimizing binding interactions with hydrophobic enzyme pockets .
The methyl groups at the 3- and 5-positions further influence electronic distribution. Density functional theory (DFT) analyses of analogous compounds suggest that methyl substituents increase electron density at the pyrazole ring’s nitrogen atoms, enhancing hydrogen-bonding capacity with biological targets . This electronic modulation may explain the compound’s reported affinity for cytochrome P450 enzymes and other metalloproteins .
Comparative Analysis with Structural Analogs
Table 1 contrasts Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl- with related adamantyl-pyrazole derivatives, illustrating how structural variations impact properties:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* | Biological Activity |
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Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl- | C₁₅H₂₃N₃ | 245.36 | 1-Adamantyl, 3,5-dimethyl | 3.8 | Anticancer, antimicrobial |
1-(1-Adamantyl)-1H-pyrazole | C₁₃H₁₈N₂ | 202.30 | 1-Adamantyl | 4.1 | Enzyme inhibition |
1-(1-Adamantyl)-3-methyl-1H-pyrazol-4-amine | C₁₄H₂₁N₃ | 231.34 | 1-Adamantyl, 3-methyl | 3.5 | Antiviral |
*Calculated using the XLogP3 algorithm .
The reduced logP of Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl- compared to its non-aminated analog suggests improved aqueous solubility, a critical factor in drug bioavailability. The dual methyl substitution likely disrupts crystallinity, as evidenced by the lower melting points observed in similarly substituted pyrazoles .
Synthetic Pathways and Optimization Strategies
Conventional Synthesis Routes
While no explicit procedure for Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl- is documented, analogous adamantyl-pyrazoles are typically synthesized via cyclocondensation reactions. A plausible route involves:
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Adamantylation: Reacting 1-adamantanol with hydrazine under acidic conditions to form 1-adamantylhydrazine.
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Ring Formation: Condensing the hydrazine derivative with a diketone precursor, such as acetylacetone, to construct the pyrazole core.
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Amination: Introducing the amine group at the 4-position via nucleophilic substitution or catalytic amination .
Recent advances in green chemistry have demonstrated the efficacy of ultrasound-assisted synthesis for adamantyl-heterocycles. Applied to similar compounds, this method reduces reaction times from hours to minutes and improves yields by 20–30% compared to thermal approaches .
Challenges in Purification and Scale-Up
The compound’s high lipophilicity (logP ≈ 3.8) complicates purification. Reverse-phase chromatography with acetonitrile/water gradients achieves >95% purity, but scalability remains problematic due to the adamantane group’s low solubility. Industrial-scale production may require nanoparticle formulation or prodrug strategies to enhance water compatibility.
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus and Candida albicans reveal minimum inhibitory concentrations (MICs) of 8–16 μg/mL, comparable to fluconazole (MIC = 4 μg/mL) . Molecular docking studies suggest the adamantyl group binds to fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis—a mechanism shared with azole antifungals . The methyl groups may enhance binding affinity by filling hydrophobic pockets adjacent to the enzyme’s active site.
Physicochemical and Pharmacokinetic Profiling
ADMET Predictions
Computational ADMET profiling using SwissADME predicts:
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Absorption: High intestinal permeability (Caco-2 Papp = 25 × 10⁻⁶ cm/s)
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Metabolism: CYP3A4-mediated hydroxylation as the primary metabolic pathway
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Toxicity: Low hepatotoxicity risk (prob. = 0.23) but potential hERG inhibition (IC₅₀ = 2.1 μM)
These predictions align with in vivo rat studies of structurally related compounds, which show 80% oral bioavailability and a plasma half-life of 6.2 hours .
Future Directions and Applications
Targeted Drug Delivery Systems
Encapsulation in adamantane-functionalized cyclodextrins could enhance aqueous solubility while leveraging host-guest chemistry for controlled release . Preliminary molecular dynamics simulations demonstrate stable inclusion complexes with β-cyclodextrin (binding energy = −28.6 kcal/mol) .
Hybrid Molecules for Multitarget Therapies
Conjugation with 1,3,4-oxadiazole moieties—known for antimicrobial activity—may yield dual-action inhibitors. A proposed hybrid structure (Figure 1) links the pyrazole core to an oxadiazole ring via a methylene bridge, theoretically enabling simultaneous targeting of fungal CYP51 and bacterial dihydrofolate reductase .
Figure 1. Proposed hybrid structure combining Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl- (blue) with a 1,3,4-oxadiazole pharmacophore (red) .
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